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Compound of Interest

Compound Name: 1-Phenylazetidin-3-ol

Cat. No.: B1322399 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization

of 1-Phenylazetidin-3-ol, a key heterocyclic compound with applications in medicinal

chemistry and drug development. Due to the limited availability of published experimental

spectra for this specific molecule, this guide utilizes predicted spectroscopic data to provide a

detailed analysis of its structural features. The methodologies presented are based on

established protocols for analogous compounds and serve as a robust framework for the

experimental characterization of 1-Phenylazetidin-3-ol and related N-aryl azetidine

derivatives.

Introduction
1-Phenylazetidin-3-ol is a four-membered heterocyclic compound containing a phenyl group

attached to the nitrogen atom and a hydroxyl group at the 3-position of the azetidine ring. This

structure is a valuable scaffold in the synthesis of various biologically active molecules.

Accurate spectroscopic characterization is paramount for confirming the identity, purity, and

structure of this compound, which is a critical step in any research or development workflow.

This guide covers the key spectroscopic techniques used for this purpose: Nuclear Magnetic

Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Predicted Spectroscopic Data
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The following tables summarize the predicted spectroscopic data for 1-Phenylazetidin-3-ol.
These predictions are generated based on established spectroscopic principles and databases.

¹H NMR (Proton Nuclear Magnetic Resonance)
Spectroscopy
Table 1: Predicted ¹H NMR Chemical Shifts for 1-Phenylazetidin-3-ol (in CDCl₃, 500 MHz)

Protons
Predicted Chemical
Shift (δ, ppm)

Multiplicity Integration

H-2, H-4 (Azetidine) 4.2 - 4.4 Triplet 2H

H-2, H-4 (Azetidine) 3.8 - 4.0 Triplet 2H

H-3 (Azetidine) 4.6 - 4.8 Quintet 1H

OH 2.0 - 3.0 Broad Singlet 1H

Phenyl (ortho) 6.8 - 7.0 Doublet 2H

Phenyl (meta) 7.2 - 7.4 Triplet 2H

Phenyl (para) 6.7 - 6.9 Triplet 1H

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)
Spectroscopy
Table 2: Predicted ¹³C NMR Chemical Shifts for 1-Phenylazetidin-3-ol (in CDCl₃, 125 MHz)
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Carbon Predicted Chemical Shift (δ, ppm)

C-2, C-4 (Azetidine) 55 - 60

C-3 (Azetidine) 65 - 70

Phenyl (ipso) 145 - 150

Phenyl (ortho) 115 - 120

Phenyl (meta) 128 - 130

Phenyl (para) 118 - 122

Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Frequencies for 1-Phenylazetidin-3-ol

Functional Group
Predicted Absorption
Range (cm⁻¹)

Intensity

O-H (Alcohol) 3200 - 3600 Strong, Broad

C-H (Aromatic) 3000 - 3100 Medium

C-H (Aliphatic) 2850 - 2960 Medium

C=C (Aromatic) 1450 - 1600 Medium to Strong

C-N (Azetidine) 1200 - 1350 Medium

C-O (Alcohol) 1000 - 1260 Strong

Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Fragmentation for 1-Phenylazetidin-3-ol
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m/z Predicted Fragment Ion

149 [M]⁺ (Molecular Ion)

132 [M - OH]⁺

120 [M - C₂H₅O]⁺

104 [C₆H₅N=CH₂]⁺

91 [C₇H₇]⁺

77 [C₆H₅]⁺

Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the proton and carbon framework of the molecule.

Methodology:

Sample Preparation:

Dissolve 5-10 mg of purified 1-Phenylazetidin-3-ol in approximately 0.7 mL of deuterated

chloroform (CDCl₃).

Transfer the solution to a clean, dry 5 mm NMR tube.

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

¹H NMR Spectroscopy:

Acquire the spectrum on a 500 MHz NMR spectrometer.

Typical acquisition parameters:

Pulse sequence: zg30
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Number of scans: 16-32

Relaxation delay (d1): 1-2 seconds

Acquisition time: 3-4 seconds

Spectral width: -2 to 12 ppm

¹³C NMR Spectroscopy:

Acquire the spectrum on the same 500 MHz spectrometer (operating at 125 MHz for ¹³C).

Typical acquisition parameters:

Pulse sequence: zgpg30 (proton-decoupled)

Number of scans: 1024-4096

Relaxation delay (d1): 2 seconds

Spectral width: 0 to 200 ppm

Data Processing:

Apply Fourier transformation to the acquired free induction decays (FIDs).

Phase and baseline correct the resulting spectra.

Integrate the peaks in the ¹H NMR spectrum.

Reference the chemical shifts to the TMS signal.

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.

Methodology (Attenuated Total Reflectance - ATR):

Sample Preparation:
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Ensure the ATR crystal (e.g., diamond or germanium) is clean by wiping it with a solvent

such as isopropanol and allowing it to dry completely.

Place a small amount of solid 1-Phenylazetidin-3-ol or a drop of a concentrated solution

onto the crystal.

Data Acquisition:

Record a background spectrum of the clean, empty ATR crystal.

Lower the ATR press to ensure good contact between the sample and the crystal.

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Data Analysis:

The background spectrum is automatically subtracted from the sample spectrum.

Identify the characteristic absorption bands and assign them to the corresponding

functional groups.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology (Electron Ionization - EI):

Sample Introduction:

Introduce a dilute solution of 1-Phenylazetidin-3-ol in a volatile solvent (e.g., methanol or

dichloromethane) into the mass spectrometer via direct infusion or through a gas

chromatograph (GC-MS).

Ionization and Analysis:

Utilize electron ionization (EI) at a standard energy of 70 eV.
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The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass

analyzer (e.g., quadrupole or time-of-flight).

Data Interpretation:

Identify the molecular ion peak ([M]⁺) to confirm the molecular weight.

Analyze the fragmentation pattern to deduce the structure of the molecule by identifying

characteristic neutral losses and fragment ions.

Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the complete spectroscopic

characterization of 1-Phenylazetidin-3-ol.
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Caption: Experimental workflow for the spectroscopic characterization.
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This technical guide has outlined the predicted spectroscopic characteristics of 1-
Phenylazetidin-3-ol and provided detailed experimental protocols for its analysis using NMR,

IR, and MS techniques. While based on predicted data, this information serves as a valuable

resource for researchers in the fields of medicinal chemistry and drug development, enabling

them to anticipate spectral features and design appropriate analytical strategies for the

unambiguous characterization of this important synthetic intermediate. The provided workflow

diagram offers a clear and logical sequence for conducting a thorough spectroscopic

investigation.

To cite this document: BenchChem. [Spectroscopic Characterization of 1-Phenylazetidin-3-
ol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1322399#spectroscopic-characterization-of-1-
phenylazetidin-3-ol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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